Product packaging for N-(2-Methylpropyl)acetamide(Cat. No.:CAS No. 1540-94-9)

N-(2-Methylpropyl)acetamide

Cat. No.: B073162
CAS No.: 1540-94-9
M. Wt: 115.17 g/mol
InChI Key: VDQMVRFHUYAKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpropyl)acetamide is a synthetic acetamide derivative of significant interest in biochemical and pharmacological research. Its primary research value lies in its role as a metabolite and structural analog of bioactive compounds, making it a valuable reference standard and intermediate in metabolic studies. Researchers utilize this compound to investigate the pathways and enzymatic processes involved in the metabolism of various xenobiotics, particularly those containing isobutyl groups. Its mechanism of action is primarily studied in the context of its interaction with enzymes like amidases and its potential to modulate biological activity through competitive inhibition or by serving as a substrate analogue. This makes it a crucial tool for probing the structure-activity relationships (SAR) of more complex amide-containing molecules and for understanding the biotransformation of potential pharmaceutical agents. This compound is strictly for laboratory research use in applications such as analytical method development, mass spectrometry, and in vitro metabolic profiling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B073162 N-(2-Methylpropyl)acetamide CAS No. 1540-94-9

Properties

CAS No.

1540-94-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-(2-methylpropyl)acetamide

InChI

InChI=1S/C6H13NO/c1-5(2)4-7-6(3)8/h5H,4H2,1-3H3,(H,7,8)

InChI Key

VDQMVRFHUYAKJL-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C

Canonical SMILES

CC(C)CNC(=O)C

Other CAS No.

1540-94-9

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to N-(2-Methylpropyl)acetamide

Traditional methods for synthesizing this compound primarily rely on the formation of an amide bond between an isobutylamine (B53898) precursor and an acetylating agent.

A prevalent and straightforward method for the synthesis of this compound is the acylation of isobutylamine with acetic anhydride (B1165640). ontosight.ai This reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of acetic anhydride. The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. libretexts.orgyoutube.com The reaction is often carried out in the presence of a base or a solvent like pyridine (B92270) to neutralize the acetic acid formed, driving the equilibrium towards the product. youtube.com

The general reaction can be represented as: (CH₃)₂CHCH₂NH₂ + (CH₃CO)₂O → (CH₃)₂CHCH₂NHCOCH₃ + CH₃COOH

Alternatively, acetyl chloride can be used as the acetylating agent. The reaction with acetyl chloride is typically faster and more exothermic than with acetic anhydride, producing hydrogen chloride (HCl) as a byproduct, which must be neutralized.

The choice of synthetic pathway for this compound and its analogs is often dictated by factors such as yield, purity, cost of reagents, and ease of workup.

Pathway Reagents Advantages Disadvantages
Amidation with Acetic Anhydride Isobutylamine, Acetic AnhydrideReadily available and relatively inexpensive reagents; generally good yields. ontosight.aiscielo.brProduces acetic acid as a byproduct, which may require neutralization. youtube.com
Amidation with Acetyl Chloride Isobutylamine, Acetyl ChlorideHighly reactive, leading to faster reaction rates. Generates corrosive HCl gas; requires careful handling and a base to neutralize the acid.
Catalytic Amidation Isobutylamine, Acetic Acid (with catalyst)Potentially more atom-economical and environmentally friendly.May require specific catalysts and harsher reaction conditions (e.g., high temperature).
Beckmann Rearrangement Ketoxime derived from a suitable ketoneCan be used for the synthesis of various amides. archivepp.comRequires a multi-step process to prepare the oxime precursor and uses strong acids. archivepp.com

For instance, a study on the synthesis of N-ethylacetamide highlighted that catalytic amination offered superior purity and simpler workup but resulted in moderate yields, while multi-step syntheses provided more flexibility but involved hazardous reagents.

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods for the preparation of amides like this compound.

The acetamide (B32628) functional group is a key component in medicinal chemistry for the design of prodrugs. scielo.br A prodrug is an inactive or less active drug derivative that is converted to the active form in the body. The acetamide moiety can be incorporated into a drug molecule to enhance its physicochemical properties, such as solubility and stability, thereby improving its pharmacological profile. scielo.brnih.gov For example, a novel series of acetamide-substituted derivatives of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine (B607182) were designed and synthesized to improve its potency. nih.gov While not directly involving this compound, this illustrates the strategic use of the acetamide group in drug design.

For analogues of this compound that contain chiral centers, stereoselective and enantioselective synthesis is crucial. This ensures the production of a single, desired stereoisomer, which is often essential for biological activity. Methods for the stereoselective synthesis of amides and their derivatives include the use of chiral auxiliaries, catalysts, or starting materials. bohrium.comanu.edu.au For instance, the stereoselective synthesis of N-alkylaziridines, which can be precursors to chiral amides, has been reported. nih.gov Another approach involves the stereoselective conversion of vinylsilanes into enamides, which are structurally related to acetamides. organic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of amides to minimize environmental impact. scielo.brarchivepp.com This includes the use of non-toxic solvents (like water), catalysts instead of stoichiometric reagents, and energy-efficient methods like microwave or ultrasound irradiation. archivepp.comfigshare.com A notable green approach is the synthesis of acetamides from CO₂, methanol, H₂, and corresponding amines, catalyzed by a rhodium complex, which represents a novel and sustainable route. rsc.org Another example describes an expeditious and solvent-free synthesis of acetanilides and N-benzothiazole-2-yl-acetamides by reacting anilines or 2-aminothiazoles with acetic anhydride without external heating, resulting in good yields and simple purification. scielo.br The development of such methods for this compound would represent a significant advancement in its sustainable production.

Reaction Mechanism Elucidation

Understanding the mechanistic pathways for the formation and cleavage of the amide bond in this compound is crucial for its synthesis and for predicting its behavior in various chemical environments.

The hydrolysis of amides, such as this compound, involves the cleavage of the resilient amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base. allen.in

Under acidic conditions, the hydrolysis of this compound to acetic acid and isobutylamine is an irreversible process. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is a key activation step, as the amide nitrogen is not sufficiently basic for protonation due to the resonance delocalization of its lone pair of electrons with the carbonyl group. youtube.com

Following protonation, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a series of proton transfers occurs, resulting in the protonation of the amino group, transforming it into a good leaving group (isobutylamine). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the isobutylamine. Finally, deprotonation of the resulting protonated carboxylic acid yields acetic acid and the protonated isobutylamine (isobutylammonium ion). youtube.com The protonation of the amine product prevents the reverse reaction from occurring, thus driving the equilibrium towards the hydrolysis products. youtube.com

The general steps for the acid-catalyzed hydrolysis of this compound are outlined below:

StepDescriptionReactantsProducts
1 Protonation of the carbonyl oxygenThis compound, Acid (H₃O⁺)Protonated this compound
2 Nucleophilic attack by waterProtonated this compound, WaterTetrahedral intermediate
3 Proton transferTetrahedral intermediate, WaterProtonated amine intermediate
4 Elimination of the leaving groupProtonated amine intermediateAcetic acid, Isobutylamine
5 DeprotonationProtonated carboxylic acid, IsobutylamineAcetic acid, Isobutylammonium ion

While direct amide hydrolysis proceeds through the mechanism described above, related reactions involving imines, which can be formed from aldehydes or ketones, do involve iminium ion intermediates during their hydrolysis. The hydrolysis of an imine back to a carbonyl compound and an amine is mechanistically the reverse of its formation. masterorganicchemistry.com

The process begins with the protonation of the imine nitrogen, which forms an iminium ion. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com The subsequent addition of water leads to a carbinolamine intermediate. Proton transfer from the oxygen to the nitrogen atom, followed by the elimination of the amine, generates a protonated carbonyl group, which is then deprotonated to yield the final carbonyl compound. masterorganicchemistry.com Although not a direct intermediate in the hydrolysis of this compound itself, the understanding of iminium ion stability and reactivity is crucial in related synthetic pathways where imines might be precursors or involved in side reactions.

The key stages in the acid-catalyzed hydrolysis of an imine, which proceeds via an iminium ion, are summarized in the table below.

StepDescriptionReactantIntermediate/Product
1 Protonation of Imine NitrogenImine, Acid (H₃O⁺)Iminium Ion
2 Nucleophilic Attack by WaterIminium Ion, WaterCarbinolamine
3 Proton TransferCarbinolamine, WaterProtonated Carbinolamine
4 Elimination of AmineProtonated CarbinolamineProtonated Ketone/Aldehyde, Amine
5 DeprotonationProtonated Ketone/Aldehyde, WaterKetone/Aldehyde, H₃O⁺

The synthesis of this compound involves the formation of an amide bond between an activated carboxylic acid derivative (like acetyl chloride or acetic anhydride) and isobutylamine. The most common mechanism is nucleophilic acyl substitution.

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isobutylamine on the electrophilic carbonyl carbon of the acetylating agent. This attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge. The intermediate then collapses, with the electrons from the negative oxygen reforming the carbonyl double bond and expelling a leaving group (e.g., a chloride ion from acetyl chloride or an acetate (B1210297) ion from acetic anhydride). A final deprotonation step, often facilitated by another molecule of the amine or a non-nucleophilic base, neutralizes the positive charge on the nitrogen, yielding the stable this compound.

A summary of the general mechanism is presented in the following table.

StepDescriptionReactantsIntermediate/Product
1 Nucleophilic attack by amineIsobutylamine, Acetyl ChlorideTetrahedral Intermediate
2 Collapse of intermediate and leaving group departureTetrahedral IntermediateProtonated this compound, Chloride ion
3 DeprotonationProtonated this compound, IsobutylamineThis compound, Isobutylammonium chloride

N,O-bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that can be used to promote cyclization reactions. rsc.org In reactions involving acetamide precursors, BSA can facilitate intramolecular cyclizations by activating functional groups.

For instance, in the synthesis of certain heterocyclic compounds, an acetamide derivative with another reactive functional group within the same molecule can be induced to cyclize in the presence of BSA. The mechanism often involves the silylation of the amide nitrogen or another nucleophilic group by BSA. This silylation can increase the nucleophilicity of another part of the molecule or activate a group towards intramolecular attack. rsc.org

A plausible mechanism involves the reaction of an appropriate acetamide precursor with BSA to form a silylated intermediate. This intermediate is more reactive and can undergo an intramolecular nucleophilic attack, leading to the formation of a cyclic product. For example, a precursor containing a hydroxyl or amino group at a suitable position relative to the acetamide could cyclize. The silylation of the hydroxyl or amino group would make it a better nucleophile for an intramolecular reaction. The reaction may proceed via an acylimine intermediate, which is then attacked by a nucleophile within the same molecule to form the ring structure. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-Methylpropyl)acetamide, both ¹H and ¹³C NMR provide definitive evidence for its structural arrangement.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum of this compound shows distinct signals corresponding to the different proton groups. mdpi.com A broad singlet for the amide proton (NH) is typically observed around δ 5.7-6.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen appear as a triplet at approximately δ 3.01-3.07 ppm. The methine proton (-CH-) of the isobutyl group is observed as a multiplet (a doublet of pentets) around δ 1.7-1.8 ppm, and the six equivalent methyl protons (-CH₃) of the isobutyl group present as a doublet at approximately δ 0.86-0.89 ppm. mdpi.comrsc.org The acetyl methyl protons appear as a sharp singlet at about δ 1.94-1.97 ppm. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound in CDCl₃, the carbonyl carbon (C=O) of the amide group resonates at approximately δ 170.3 ppm. mdpi.com The methylene carbon (-CH₂-) of the isobutyl group appears at δ 46.9 ppm, while the methine carbon (-CH-) is found at δ 28.3 ppm. mdpi.com The two methyl carbons of the isobutyl group are observed at δ 19.9 ppm, and the acetyl methyl carbon gives a signal at δ 23.1 ppm. mdpi.com

Table 1: NMR Spectroscopic Data for this compound in CDCl₃
¹H-NMR Data ¹³C-NMR Data
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~5.73 - 6.00 (s, 1H)-NH-~170.3-C=O
~3.01 - 3.07 (t, 2H)-NH-CH₂ -~46.9-NH-C H₂-
~1.94 - 1.97 (s, 3H)-CO-CH₃ ~28.3-C H(CH₃)₂
~1.68 - 1.81 (m, 1H)-CH (CH₃)₂~23.1-CO-C H₃
~0.86 - 0.89 (d, 6H)-CH(CH₃ )₂~19.9-CH(C H₃)₂

Data compiled from research findings. mdpi.com s = singlet, d = doublet, t = triplet, m = multiplet

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

FT-IR spectroscopy is particularly useful for identifying the functional groups in a molecule. The spectrum of this compound, like other secondary amides, is characterized by several key absorption bands. Studies on N-alkylacetamides reveal distinct vibrational modes. researchgate.netresearchgate.net The N-H stretching vibration (Amide A band) typically appears as a strong band in the region of 3300-3270 cm⁻¹ in the solid state or as a sharper band around 3440 cm⁻¹ in dilute non-polar solutions. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions, occurring in the range of 1650-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1570 and 1515 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups are observed in the 2960-2870 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for N-Alkylacetamides
Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
Amide A~3300 - 3270N-H Stretch
C-H Stretch~2960 - 2870Alkyl C-H Stretches
Amide I~1650 - 1630C=O Stretch
Amide II~1570 - 1515N-H Bend & C-N Stretch

Data synthesized from studies on N-alkylacetamides. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. While specific experimental Raman spectra for pure this compound are not widely available in the surveyed literature, the technique is generally useful for identifying functional groups in molecules without significant sample preparation. energycontrol-international.org For amides, the C=O stretch is also a prominent feature in the Raman spectrum, though typically less intense than in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molecular weight: 115.17 g/mol ) shows a characteristic fragmentation pattern. up.ac.za

The molecular ion peak [M]⁺ at m/z 115 is often observed. A prominent peak is frequently seen at m/z 72, which corresponds to the cleavage of the acetyl group, resulting in the [CH₃CH(CH₃)CH₂NH]⁺ fragment. Another significant fragment is the acylium ion [CH₃CO]⁺ at m/z 43. The base peak in many reported spectra is at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment formed after rearrangement and cleavage. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula, with a calculated m/z of 116.1070 for the protonated molecule [M+H]⁺, matching the found value of 116.1071. mdpi.com

Table 3: Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
m/z Relative Intensity (%) Proposed Fragment
115Variable[M]⁺
100Variable[M-CH₃]⁺
72High[M-CH₃CO]⁺
58Variable[C₃H₇N]⁺
43High[CH₃CO]⁺
30Base Peak[CH₂NH₂]⁺

Data compiled from public mass spectrometry databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing precise bond lengths, bond angles, and crystal packing information. Despite its utility, there is no publicly available crystal structure determination for this compound in the Cambridge Structural Database or other reviewed sources. Attempts to crystallize related molecules have sometimes been unsuccessful, which can be a challenge for small, flexible amides. nih.govacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules like N-(2-Methylpropyl)acetamide. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions.

DFT studies have been employed to model this compound, often referred to by its synonym N-isobutylacetamide, particularly in contexts where it serves as an analogue for the amino acid valine, but without the capacity for forming a bifurcated hydrogen bond. pnas.org These calculations are crucial for obtaining a quantitative measure of hydrogen bond strength. pnas.org For instance, DFT calculations were used to construct a minimal model of an α-helix hydrogen-bonding configuration, pairing N-Methylacetamide (as the H-bond acceptor) with N-isobutylacetamide (as the H-bond donor). pnas.org

Key findings from these DFT calculations include:

Vibrational Frequency Analysis : Theoretical DFT calculations have been used to corroborate Fourier-transform infrared spectroscopy (FTIR) results by calculating the shift in vibrational frequency upon hydrogen bond formation. pnas.org

Hydrogen Bond Energy : The energy of a single, canonical amide hydrogen bond involving the N-isobutylacetamide moiety was calculated. Breaking this bond was found to increase the system's energy by 5.7 kcal/mol, a value that aligns well with previous computational studies on similar amide systems. pnas.org

In studies of more complex molecules incorporating the N-isobutylacetamide structure, DFT calculations at the B3LYP/6-311G(d,p) level were performed to optimize conformer geometries and correct energies for the zero-point energy (ZPE). nih.govacs.org These calculations have proven more accurate than molecular mechanics in determining the most stable secondary structures. acs.org

Computational MethodProperty CalculatedSystemResultSource
DFTCanonical H-bond EnergyN-Methylacetamide / N-Isobutylacetamide pair5.7 kcal/mol pnas.org
DFT (B3LYP/6-311G(d,p))Energy Gap (α-helix vs. β-turn)Hydantoin-based peptidomimetics with N-isobutylacetamide0.17 - 5.05 kcal/mol acs.org

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. rsc.org These methods are foundational for high-accuracy predictions of molecular properties. rsc.orgbuffalo.edu While specific ab initio studies focusing solely on this compound are not extensively detailed in the literature, the principles are widely applied to amides and form the basis for more targeted computational approaches. rsc.orgut.ee

The development of theoretical databanks of transferable pseudoatoms, for example, relies on parameters derived from ab initio theoretical densities of smaller molecules like tripeptides. buffalo.edu This approach allows for the rapid and accurate construction of electron densities and related electronic properties for larger systems, such as proteins, by using pre-calculated parameters for chemically equivalent atoms based on their connectivity and bonding environment. buffalo.edu Properties that can be derived include deformation density, electrostatic potentials, atomic charges, and molecular moments. buffalo.edu

The flexible nature of this compound allows it to adopt multiple spatial arrangements, or conformations. Due to the partial double-bond character of the central carbon-nitrogen bond, N-substituted amides can exist as E and Z planar conformers. ut.ee Computational analysis is essential for identifying the most stable conformers and understanding the energy landscape that governs their interconversion.

A common approach involves an initial conformational search using methods like molecular mechanics, followed by geometry optimization of the low-energy conformers using higher-level quantum chemical methods such as DFT. nih.govacs.orgacs.org For molecules containing the N-isobutylacetamide group, this combined approach has been used to study the propensity to adopt defined secondary structures, such as α-helices and β-turns. nih.govacs.org

DFT studies revealed that the energy gaps between different conformers can be small, suggesting that multiple conformations can be accessible depending on the environment. acs.org For a series of hydantoin (B18101) scaffolds with an N-isobutylacetamide substituent, the energy differences between the most stable α-helix and β-turn conformers were calculated. acs.org

Conformer ComparisonCalculated Energy Gap (kcal/mol)Computational MethodSource
α-helix vs. β-turn0.17 to 5.05DFT at B3LYP/6-311G(d,p) level acs.org

Understanding the energy landscape provides insight into the kinetic and thermodynamic stability of different structures and is crucial for predicting how the molecule might interact with biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. ekb.egunime.it By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and interactions with the surrounding environment, such as solvent molecules. unime.it

For amides, which are fundamental units of proteins, significant effort has been dedicated to developing accurate molecular models for MD simulations. nih.gov N-methylacetamide (NMA), a simpler analogue of this compound, is often used as a proxy for the protein backbone in these studies. nih.gov Recent advancements include the development of data-driven many-body potential energy functions (PEFs) that achieve quantum-mechanical accuracy. nih.gov These models are transferable, enabling accurate MD simulations of amides in solution by correctly capturing the many-body effects that govern interactions between the amide and water molecules at both short and long distances. nih.gov

Analyses of MD trajectories for molecular systems typically include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation. ekb.eg

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. ekb.eg

Radius of Gyration (rGyr): To measure the compactness of the molecule over time. ekb.eg

Solvent Accessible Surface Area (SASA): To quantify the molecule's exposure to the solvent. nih.gov

These simulations are critical for understanding how solvent influences the conformational preferences and dynamic behavior of this compound.

Reactivity and Mechanism Predictions

Theoretical methods are also used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. science.govresearchgate.netresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provide critical information about the molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

For complex molecules containing an N-isobutyl acetamide (B32628) fragment, FMO analysis has been performed using DFT calculations (e.g., at the B3LYP/6-311++G (d,p) level) to understand their electronic properties and reactive sites. benthamdirect.com The energies of the HOMO and LUMO are used to calculate several quantum chemical parameters that describe global reactivity. researchgate.net

ParameterFormulaDescriptionSource
Energy Gap (ΔE)ELUMO - EHOMOIndicates kinetic stability and reactivity. researchgate.netresearchgate.net
Ionization Potential (I)-EHOMOThe energy required to remove an electron. researchgate.net
Electron Affinity (A)-ELUMOThe energy released when an electron is added. researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the escaping tendency of electrons. researchgate.net
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. researchgate.net
Softness (S)1 / (2η)The reciprocal of hardness. researchgate.net

Additionally, Molecular Electrostatic Potential (MEP) maps are often generated from these calculations to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. science.govbenthamdirect.com

Application of Reactivity Descriptors (e.g., ALIE, Fukui Functions)

Reactivity descriptors are fundamental tools in computational chemistry for predicting the reactive nature of molecules. For this compound, descriptors such as the Average Local Ionization Energy (ALIE) and Fukui functions provide a map of its chemical reactivity.

ALIE Surfaces: The ALIE surface of a molecule indicates the regions most susceptible to electrophilic attack. In this compound, the ALIE surface would likely highlight the oxygen atom of the carbonyl group as a primary site for such attacks due to its high electron density and accessibility. This is a common feature in acetamide derivatives. researchgate.net

Fukui Functions: Fukui functions are used to describe the electron density changes when an electron is added or removed, thus identifying nucleophilic and electrophilic sites within the molecule. nih.gov For this compound, the Fukui functions would further delineate the reactive sites. The carbonyl oxygen is expected to be a primary site for electrophilic attack, while the nitrogen atom could also exhibit reactivity depending on the molecular conformation and electronic environment. nih.gov Studies on similar acetamide derivatives have shown that nitrogen and oxygen atoms are often the key sites for bond formation with biological molecules like amino acids. nih.gov

Table 1: Predicted Reactive Sites in this compound based on Reactivity Descriptors

Reactivity Descriptor Predicted Reactive Site Type of Attack
ALIE Carbonyl Oxygen Electrophilic
Fukui Function (f-) Carbonyl Oxygen, Nitrogen Electrophilic

Quantitative Structure-Activity Relationship (QSAR) Studies on Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com For acetamide derivatives, QSAR models are crucial for predicting their potential therapeutic effects, such as anticonvulsant or enzyme inhibitory activities. tandfonline.comfrontiersin.orgnih.gov

These models are developed by calculating a range of molecular descriptors for a series of related compounds and then correlating these descriptors with their experimentally determined biological activities. tandfonline.comfrontiersin.org While specific QSAR studies on this compound are not extensively documented, the methodologies applied to other acetamides provide a clear framework.

Methodology:

Geometry Optimization: The 3D structure of the acetamide derivatives, including this compound, is optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G* basis set. tandfonline.com

Descriptor Calculation: A variety of descriptors are calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and constitutional descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. frontiersin.orgnih.govfrontiersin.org

Validation: The predictive power of the model is assessed through internal and external validation techniques. tandfonline.com

For instance, a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsants yielded a model with a high correlation coefficient (R² = 0.98), indicating a strong relationship between the selected descriptors and the biological activity. tandfonline.com Such models can be used to predict the activity of new compounds like this compound and guide the synthesis of more potent analogues.

Table 2: Common Descriptors Used in QSAR Studies of Acetamide Derivatives

Descriptor Type Examples Relevance
Electronic HOMO/LUMO energies, Dipole Moment, Atomic Charges Reactivity, Polarity, Interaction Strength
Steric Molecular Volume, Surface Area Size and Shape, Receptor Fitting
Topological Connectivity Indices Molecular Branching and Complexity

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. tandfonline.com For this compound, molecular docking could be employed to explore its potential interactions with various protein targets.

While specific docking studies for this compound are not prominent in the literature, research on other acetamides demonstrates the utility of this approach. For example, acetamide derivatives have been docked into the active sites of enzymes like xanthine (B1682287) oxidase and receptors involved in tuberculosis. nih.govnih.gov

Process:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking program is used to explore various binding poses of the ligand within the protein's active site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

In a hypothetical docking of this compound, the carbonyl oxygen would be a likely hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The isobutyl group would likely engage in hydrophobic interactions within the binding pocket. These interactions are crucial for the stability of the ligand-protein complex. tandfonline.com

Contradiction Analysis: Reconciling Experimental Data with Computational Tools

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Discrepancies can arise, and their analysis can lead to a deeper understanding of the system.

For amides, a common area of study is the conformational preference (cis vs. trans) around the amide bond. Experimental techniques like NMR spectroscopy can determine the relative populations of these isomers in solution. researchgate.net Computational methods, such as ab initio and DFT calculations combined with continuum solvation models (like PCM), are used to predict these ratios. researchgate.net

In a study on N-methylformamide and N-methylacetamide, it was found that while computational models could accurately predict the behavior of some amides, they failed to reproduce the experimental cis/trans ratio for N-methylformamide in polar solvents. researchgate.net Such contradictions highlight the limitations of the computational models, which may not fully account for specific solvent-solute interactions or the entropic contributions to the free energy difference between isomers.

For this compound, a similar contradiction analysis would involve comparing experimentally determined properties (e.g., conformational equilibria, vibrational frequencies from IR/Raman spectroscopy) with those predicted by various computational methods. Any discrepancies would necessitate a refinement of the theoretical approach, potentially by using more sophisticated solvation models or higher levels of theory to better capture the subtle electronic and steric effects at play. For example, a study on N-methyldichloroacetamide revealed a significant difference in the orientation of the CHCl2 group between the gas phase (determined by gas electron diffraction and ab initio calculations) and the solid state (determined by X-ray crystallography and plane-wave DFT), which was attributed to intermolecular interactions in the crystal lattice. ed.ac.uk

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-methylformamide
N-methylacetamide
N-(2-endo-norbornyl)-formamide
N-methyldichloroacetamide
α-substituted acetamido-N-benzylacetamide

Pharmacological and Biological Research Applications of Acetamide Derivatives Focus on Mechanisms and Research Models

Anti-inflammatory Research

The anti-inflammatory potential of acetamide (B32628) derivatives is a significant area of medicinal chemistry research. nih.gov Studies have focused on their ability to modulate key enzymes and pathways involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-II Selective Inhibition)

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. archivepp.com Researchers have developed numerous acetamide derivatives as selective COX-2 inhibitors. archivepp.comresearchgate.net The selective inhibition of COX-2, an enzyme primarily expressed during inflammation, is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. galaxypub.co

Various classes of acetamide derivatives have been synthesized and evaluated for their COX-inhibitory activity:

Pyrazole (B372694) Acetamides: A COX-2 inhibitor containing an acylamino spacer, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, demonstrated significant anti-inflammatory potential. archivepp.comresearchgate.net In one study, a pyrazole derivative, PYZ37, showed twice the inhibitory potency against COX-2 compared to the standard drug Celecoxib. nih.gov

Thiazole Acetamides: Thiazole-based derivatives are also recognized as selective COX-2 inhibitors. archivepp.com Molecular docking studies have shown that the acetamide nitrogen of these compounds can form hydrogen bonds with key amino acids like Serine 353 and Tryptophan 387 in the active site of the COX-2 enzyme. galaxypub.co

Phenol (B47542) and Phenoxy Acetamides: Substituted phenoxy acetamide and phenol acetamide derivatives have been tested for their COX-2 inhibitory effects. archivepp.com For example, two phenol derivatives showed in vitro COX-2 inhibition with IC50 values of 0.768 and 0.616 mol/L. archivepp.com

Acetamide Derivative ClassExample CompoundKey FindingReference
Pyrazole Acetamide2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideDemonstrated potential anti-inflammatory efficacy as a COX-II inhibitor. archivepp.com
Pyrazole AcetamidePYZ37Exhibited 2-fold higher inhibitory potency (IC50 = 0.2 μM) than Celecoxib (IC50 = 0.4 μM). nih.gov
Thiazole AcetamideThiazolyl-N-substituted amidesIdentified as selective inhibitors for COX-II. galaxypub.co
Phenol AcetamidePhenol derivativesShowed in vitro COX-II inhibition (IC50 values of 0.768 and 0.616 mol/L). archivepp.com

Modulation of Inflammatory Pathways in Preclinical Models

Beyond direct enzyme inhibition, research in preclinical models has shown that acetamide derivatives can modulate broader inflammatory pathways. In a study using adjuvant-induced arthritic (AIA) rats, N-(2-hydroxy phenyl) acetamide was found to possess promising anti-arthritic properties. nih.gov Treatment with this compound reduced serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Another novel acylaminoimidazole derivative, WN1316, was shown to alleviate disease progression in an ALS mouse model by suppressing glial inflammation. plos.org This compound was found to down-regulate the levels of IL-1β and inducible nitric oxide synthase (iNOS) in the spinal cord of the model mice. plos.org These findings indicate that acetamide derivatives can exert anti-inflammatory effects by interfering with the production of key inflammatory mediators.

Antimicrobial Research

The search for new antimicrobial agents is critical, and acetamide derivatives have emerged as a promising class of compounds. nih.gov Their biological activity is largely influenced by their chemical structure, particularly the functional groups attached to the core molecule. nih.gov

Investigating Inhibitory Effects Against Specific Microorganisms

Researchers have synthesized and screened various N-substituted acetamide derivatives for their activity against a range of pathogenic microorganisms.

Bacteria: A study on N-(substituted phenyl)-2-chloroacetamides found that compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide, were among the most active against Staphylococcus aureus and Escherichia coli. nih.gov In another study, a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives showed significant potential against Bacillus subtilis and Escherichia coli. frontiersin.org Specifically, compound 4g, which has methyl groups on the anilide ring, was highly potent against B. subtilis. frontiersin.org

Fungi: A new series of acetamide compounds, 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(substituted)acetamide, was synthesized and evaluated. researchgate.net These compounds were tested against fungal strains like Candida albicans and Aspergillus fumigatus. researchgate.net

Mycobacteria: In the search for new antitubercular agents, a series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.05 µM. dergipark.org.tr

The compound N-(2-Methylpropyl)acetamide has been identified in the fermentation extracts of Streptomyces sp. KE4D, an endophytic bacterium, though its specific antimicrobial activity was not detailed in this context. nih.gov

Derivative ClassTarget MicroorganismKey FindingReference
N-(substituted phenyl)-2-chloroacetamidesS. aureus, E. coliHalogenated p-substituted phenyl rings increased activity. nih.gov
Theophylline-1,2,4-triazole N-phenylacetamidesB. subtilisCompound 4g showed a very low MIC of 0.28 ± 0.50 μg/mL. frontiersin.org
N-(benzazole-2-ylmethyl)-2-substituted phenylacetamidesM. tuberculosis (multidrug-resistant)Exhibited potent activity with MIC values ranging from 1.05 to 4.10 µM. dergipark.org.tr
2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin‐1‐yl)‐N‐substituted acetamideC. albicans, A. fumigatusEvaluated for efficacy as antimicrobial agents against these fungal strains. researchgate.net

Structure-Activity Relationships for Antimicrobial Potency

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for designing more effective drugs. For antimicrobial acetamides, several SAR insights have been established:

Lipophilicity and Substituents: The biological activity of chloroacetamides varies with the position and type of substituents on the phenyl ring. nih.gov High lipophilicity, often conferred by halogenated substituents, can allow for more rapid passage through the phospholipid bilayer of microbial cell membranes. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In one series of benzothiazole-containing acetamides, a brief SAR analysis indicated that compounds with electron-withdrawing groups showed better antimicrobial activity than those with electron-donating groups. researchgate.net Conversely, in a series of theophylline-triazole acetamides, an electron-donating methyl group led to the highest activity against E. coli. frontiersin.org This highlights that the influence of substituents is highly dependent on the core scaffold of the derivative series.

Analgesic Research

Acetamide derivatives have long been recognized for their analgesic properties, with Paracetamol being one of the most widely used analgesic and antipyretic agents bearing an acetamide group. nih.gov Research has expanded to novel acetamide derivatives to discover new mechanisms for pain alleviation. tandfonline.com

In one study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and showed statistically significant antinociceptive (pain-relieving) activities in various preclinical models. tandfonline.com These tests, including the hot-plate, tail-clip, and acetic acid-induced writhing tests, demonstrated that the compounds act on thermal, mechanical, and chemical pain pathways. tandfonline.com The results suggest that these acetamide derivatives affect supraspinal, spinal, and peripheral nociceptive mechanisms, indicating a broad mechanism of analgesic action. tandfonline.com

Anticancer Research (for Relevant Acetamide Derivatives)

The investigation of acetamide derivatives for anticancer properties has revealed several promising candidates and mechanisms. This compound itself has been identified as a metabolite produced by endophytic bacteria (Bacillus safensis KE4K) isolated from the medicinal plant Teclea nobilis nih.gov. In a study, silver nanoparticles biosynthesized using the cell-free supernatant containing these metabolites, including this compound, demonstrated significant anticancer activity. These nanoparticles showed IC₅₀ values of less than 3.5 µg/mL against MCF-7 (human breast adenocarcinoma) cells and less than 2.5 µg/mL against DU-145 (human prostate carcinoma) cells nih.gov.

Other research has focused on synthetic acetamide derivatives. Compounds featuring an indole (B1671886) scaffold, such as 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide , have been explored for their anticancer effects, leveraging the known biological activity of the indole core in targeting cancer pathways ontosight.ai. Similarly, derivatives like 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide are of interest for their potential anticancer activity, stemming from the biphenyl (B1667301) structure ontosight.ai.

A more targeted approach involves designing acetamide derivatives to inhibit specific proteins involved in cancer progression. For instance, 2-chloro-N-(sulfolan-3-yl)-N-isobutylacetamide was synthesized as part of a series of compounds designed to inhibit Pin1, an enzyme that is overactive in many human cancers and plays a role in cell cycle regulation and proliferation google.com.

Table 2: Anticancer Research on this compound and Derivatives

Compound/Product Cell Lines Research Finding Potential Application Reference
Silver nanoparticles with this compound as a capping agent MCF-7 (Breast), DU-145 (Prostate) IC₅₀ < 3.5 µg/mL (MCF-7), IC₅₀ < 2.5 µg/mL (DU-145) Nanoparticle-based cancer therapy nih.gov
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide Not specified Investigated for anticancer effects based on its indole scaffold. Drug discovery ontosight.ai
2-chloro-N-(sulfolan-3-yl)-N-isobutylacetamide Not specified Designed as a covalent inhibitor of the Pin1 enzyme. Targeted cancer therapy google.com

Enzyme Inhibition Studies

Acetamide derivatives have been identified as effective inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849). This inhibition is crucial in both agricultural and medical fields to reduce ammonia volatilization from urea-based fertilizers and to combat infections by urease-producing pathogens like Helicobacter pylori mdpi.com.

The mechanism of urease inhibition by these compounds generally involves the inhibitor binding to the dinickel active site of the enzyme, thereby blocking its catalytic activity researchgate.netnih.gov. Research on various acetamide derivatives has shown promising results. For example, one study that evaluated a range of these compounds found that a derivative of N-acetyl-N-(2-methylpropyl)acetamide exhibited significant urease inhibition with an IC₅₀ value of 22.61 µM .

Studies on model inhibitors like acetohydroxamic acid (AHA) reveal that the binding process can be complex. The carbonyl oxygen of the inhibitor may initially coordinate to one of the nickel ions in the active site, leading to a conformational change that results in a more stable, inhibited complex where an oxygen atom bridges the two nickel ions nih.gov. This competitive inhibition mechanism prevents the substrate (urea) from accessing the active site, thus slowing down the rate of hydrolysis nih.govnih.gov.

Table 3: Urease Inhibition by Acetamide Derivatives

Compound Class/Derivative Finding IC₅₀ Value Mechanism of Action Reference
Acetamide Derivatives Identified as effective urease inhibitors. Not broadly specified Binding to the enzyme active site.
Derivative of N-acetyl-N-(2-methylpropyl)acetamide Showed significant urease inhibition. 22.61 µM Not specified
Acetohydroxamic Acid (AHA) Standard competitive inhibitor. ~42 µM Binds to the dinickel center of the active site. nih.gov

Certain acetamide derivatives are being investigated as inhibitors of serine proteases, a large family of enzymes involved in various physiological processes, including digestion, blood clotting, and inflammation. The inhibition of specific serine proteases is a therapeutic strategy for various diseases, including viral infections google.com.

Research documented in patents indicates the potential of this compound derivatives in this area. One patent lists (2R)-2-(6-chloro-1H-indazol-4-yl)-2-[(2,3-dihydro-1H-isoindol-5-yl)amino]-N-(2-methylpropyl)acetamide as a compound related to the inhibition of Serine protease NS3, which is essential for the replication of viruses like Hepatitis C pdbj.org. Another patent describes a broad class of molecules, including acetamide derivatives, designed to block viral infections that are facilitated by serine protease activity google.com. While the precise mechanism of "suicide inhibition" is not detailed for these specific compounds in the available results, it generally involves the inhibitor being processed by the enzyme like a substrate, which leads to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site.

Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). This action increases acetylcholine levels in the brain and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease heraldopenaccess.usdrugs.com.

While direct experimental studies on this compound as an acetylcholinesterase inhibitor are limited, computational predictions suggest potential activity. One database indicates that this compound may interact with the neuronal acetylcholine receptor alpha4/beta4, a component of the cholinergic system plantaedb.com. The broader class of acetamide-containing compounds is widely studied for AChE inhibition researchgate.netfrontiersin.org. The therapeutic effect of these inhibitors is based on their ability to block the active site of the AChE enzyme, thereby slowing the degradation of acetylcholine and enhancing cholinergic neurotransmission drugs.com.

Immunomodulatory Research

This compound and its derivatives have emerged in studies investigating compounds with potential immunomodulatory effects. These effects involve the modulation of the immune system's response, which can be beneficial in treating inflammatory and autoimmune diseases.

Research on N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has shown that this compound can exert modulatory effects on the immune system, including the activation of key immune cells such as macrophages and T-cells smolecule.com. Furthermore, this compound has been identified as one of the various metabolites produced by endophytic microorganisms nih.gov. These endophytes are known to produce a wide array of bioactive compounds that can exhibit immunomodulatory, among other biological activities nih.gov. Another study on modified traditional Chinese medicine found that (2E,4E)-N-(2-methylpropyl) dodeca-2,4-dienamide and (2E,4E)-N-(2-methylpropyl) deca-2,4-dienamide were among the potential biomarkers involved in the therapeutic effects against post-weaning diarrhea in rabbits, a condition often linked to immune and inflammatory responses frontiersin.org. These findings suggest that this compound and related structures are of interest for their potential to influence immune function.

Modulation of Immune Cell Function in Research Settings

Acetamide derivatives are actively investigated for their ability to modulate the functions of immune cells, a critical aspect of inflammatory processes. Research in this area often focuses on the inhibition of key inflammatory pathways and the reduction of oxidative stress within immune cells.

One of the primary mechanisms by which acetamide derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. archivepp.com The COX-II enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. archivepp.com By selectively inhibiting COX-II, these compounds can reduce the inflammatory response. archivepp.com

Research models play a crucial role in elucidating these mechanisms. For instance, studies have utilized macrophage cell lines to investigate the antioxidant and anti-inflammatory potential of novel acetamide derivatives. In one such study, J774.A1 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net The introduction of certain acetamide derivatives led to a measurable reduction in both ROS and NO levels, demonstrating their modulatory effect on macrophage function. researchgate.net

Furthermore, the study of acetamide derivatives extends to the field of neuroinflammation. Specific derivatives, such as the PET ligand PK11195, are employed as markers for microglial activation. mdpi.com In research models of neurodegenerative diseases like Alzheimer's, PET imaging with such ligands allows for the in-vivo visualization and quantification of activated microglia, providing insights into the progression of the disease. mdpi.com

A study investigating the metabolic changes in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A virus found that the levels of this compound were significantly lower in the infected group compared to the control group. frontierspartnerships.org This finding suggests that the compound is involved in the cellular metabolic response to viral infection, highlighting a direct link between this compound and immune-related cellular processes. frontierspartnerships.org

Investigation of this compound as a Potential Biomarker in Research Contexts

A biomarker is a measurable indicator of a biological state or condition. This compound has been identified as a compound of interest in the search for novel biomarkers in different research contexts.

The presence of this compound has been detected, though not quantified, in various alcoholic beverages. hmdb.cafoodb.ca This has led to the suggestion that it could serve as a potential biomarker for the consumption of these products. hmdb.cafoodb.ca

Moreover, the observed alteration in the levels of this compound during viral infection opens up another avenue for its potential use as a biomarker. The significant decrease in its concentration in influenza A virus-infected MDCK cells suggests that it could be a candidate biomarker for viral-induced cellular stress or the host's specific metabolic response to the pathogen. frontierspartnerships.org Further research is necessary to validate its utility and reliability in these contexts.

Table 1: Research on this compound as a Potential Biomarker

Research Context Finding Potential Application
Food Science Detected in alcoholic beverages. hmdb.cafoodb.ca Biomarker for consumption of certain foods and beverages. hmdb.cafoodb.ca
Virology/Immunology Levels significantly decreased in cells infected with Influenza A Virus. frontierspartnerships.org Biomarker for viral-induced cellular stress or host metabolic response. frontierspartnerships.org

Applications in Advanced Materials Science and Chemical Synthesis

Role as Chemical Intermediates in Complex Molecule Synthesis

N-(2-Methylpropyl)acetamide serves as a foundational building block in organic synthesis. The amide functional group is a key feature in many organic and medicinal chemistry processes. archivepp.com Derivatives like 2-chloro-N-(2-methylpropyl)acetamide are recognized as potential intermediates in the creation of more complex molecules, particularly for pharmaceuticals and agrochemicals, due to the reactivity imparted by the chlorine atom. cymitquimica.com

The synthesis of N-substituted amidines, a pharmaceutically relevant functional group, often involves complex pathways. core.ac.uknih.gov Research into the reaction of N-alkylamides with reagents like phosphoric anhydride (B1165640) has shown that N-isobutylacetamide can be unreactive under certain conditions where other amides, like N-isobutylbenzamide, react to form different products. arkat-usa.org This differential reactivity highlights its specific utility and limitations as an intermediate. The synthesis of N-arylamides, another important class of compounds, can proceed from nitrile and amine precursors to form N-substituted amidines, which are then converted to the final amide product. mdpi.com

Development of Novel Drug Delivery Systems (e.g., Liposomes, Microspheres)

The acetamide (B32628) functional group is increasingly utilized in the design of novel drug delivery systems (NDDS). archivepp.com These systems, including liposomes and polymeric nanoparticles like nanospheres and nanocapsules, aim to improve the delivery of therapeutic agents. archivepp.comgalaxypub.co Acetamide linkages are often used to connect polymers to drugs in these platforms. archivepp.com

While direct use of this compound in these systems is not extensively documented, its derivatives are subjects of research. For instance, N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been explored for its potential use in developing new drug delivery systems such as liposomes and microspheres. smolecule.com Furthermore, the rational design of drug derivatives for liposomal delivery is an active area of research, where non-ionizable drugs are modified to enable their loading into liposomes, a strategy that could be applicable to acetamide-based compounds. nih.gov The modification of liposomes with polymers like poly(N-isopropylacrylamide) can create stimuli-responsive carriers for targeted drug release. brieflands.com

Utilization in Prodrug Development and Pharmacokinetic Modification

The prodrug approach is a key strategy in drug development to enhance the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. rsc.org The acetamide group is a versatile moiety for prodrug design, as it can be hydrolyzed in the body by amidase enzymes to release the active drug. archivepp.comgalaxypub.co Researchers have used acetamide molecules in various prodrugs to adjust pharmacokinetic parameters. researchgate.net

A specific derivative, 2-[3-[4-(1h-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-n-(2-methylpropyl)acetamide, is listed in patents as a pharmacokinetically improved compound, demonstrating the role of the N-isobutylacetamide moiety in modifying a drug's properties. google.comgoogle.comepo.org The analysis of a related compound, N-Acetyl-N-(2-methylpropyl)acetamide, by liquid chromatography has also been noted as suitable for pharmacokinetic studies. sielc.com This indicates the utility of the this compound structure in creating derivatives with desirable absorption, distribution, metabolism, and excretion (ADME) profiles. sielc.comnih.gov

Application as Analytical Standards in Chromatographic Techniques

In analytical chemistry, this compound and its derivatives serve as reference or analytical standards. These standards are crucial for the development and validation of chromatographic methods used to identify and quantify substances in various samples. For example, a derivative, N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, has been used as an analytical standard in chromatographic techniques. smolecule.com

The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, including its Kovats retention index, which is a key parameter for compound identification on both polar and non-polar columns. nih.govnist.gov Furthermore, methods for analyzing related compounds like N-Acetyl-N-(2-methylpropyl)acetamide using reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed, highlighting its role in analytical applications. sielc.com

Applications in Metal Coordination Chemistry (if related to specific acetamide derivatives as ligands)

The amide functional group possesses donor atoms (oxygen and nitrogen) that can coordinate with metal ions to form metal complexes. openaccessjournals.comrjpbcs.com This ability makes acetamide derivatives interesting candidates for ligands in coordination chemistry. While this compound itself is a simple amide, more complex derivatives have been synthesized to act as ligands for various transition metals. rjpbcs.comnih.gov

For instance, organic chelating ligands that contain an amide moiety have a strong capacity to form stable metal complexes. rjpbcs.com Research has shown that pyrazole-acetamide ligands, which contain both oxygen and nitrogen donor atoms, are particularly effective for constructing coordination complexes with metals like cadmium(II), copper(II), and iron(II). nih.gov A related compound, N,N'-bis(2-methylpropyl)oxamide, which contains two isobutylamide units, can serve as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. evitachem.com Such coordination complexes are significant in fields like catalysis and materials science. evitachem.com Studies on other acetamide derivatives, such as N-(4-hydroxyphenyl) acetamide, show they can act as bidentate ligands, coordinating with metal ions through the oxygen atom of a hydroxyl group and the carbonyl oxygen of the amide group. openaccessjournals.com More advanced research has explored acetamide-derived PAlP pincer ligands in rhodium complexes. acs.org

Table of Mentioned Compounds

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. For N-(2-Methylpropyl)acetamide, both gas and liquid chromatography are widely utilized.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov It involves the separation of components in a gaseous mobile phase as they pass through a stationary phase within a column.

Detailed Research Findings:

GC coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is a common setup for analyzing acetamide (B32628) compounds. osha.gov For instance, a method for the simultaneous determination of ibuprofen (B1674241) and paracetamol, which are structurally related to this compound, utilized a GC system with an FID. rjptonline.org The method demonstrated good linearity and accuracy, with retention times of 3.681 and 4.089 minutes for ibuprofen and paracetamol, respectively. rjptonline.org The injector and detector temperatures were maintained at 300°C, and nitrogen was used as the carrier gas. rjptonline.org

The National Institute of Standards and Technology (NIST) provides GC data for this compound, including its mass spectrum obtained through electron ionization. nist.gov The Kovats retention index, a relative measure of retention time, has been reported for this compound on standard non-polar and semi-standard non-polar columns as 1013, 1027, and 998, respectively. On a standard polar column, the retention indices are 1690 and 1731. nih.gov

Table 1: Gas Chromatography Parameters for Related Compounds
ParameterValueReference
Column Capillary column (e.g., polydimethylsiloxane (B3030410) with 5% phenyl groups, 30 m, 0.32 mm i.d., 0.25 μm film thickness) rsc.org
Injector Temperature 300°C rjptonline.org
Detector Temperature 300°C rjptonline.org
Detector Type Flame Ionization Detector (FID) rjptonline.org
Carrier Gas Nitrogen rjptonline.org
Flow Rate 1 mL/min rjptonline.org
Oven Temperature Program Initial 180°C for 0.5 min, ramped to 250°C at 15°C/min rjptonline.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It utilizes a liquid mobile phase to separate components as they pass through a packed column.

Detailed Research Findings:

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this compound. A study on the separation of N-Acetyl-N-(2-methylpropyl)acetamide demonstrated the use of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid can be used as a replacement for phosphoric acid. sielc.com

In another study, a cost-effective and rapid RP-HPLC method was developed for the simultaneous quantification of paracetamol and ibuprofen. nih.gov This method employed a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.8) and acetonitrile (65:35, v/v) at a flow rate of 0.7 mL/minute. nih.gov UV detection was performed at 222 nm. nih.gov The method showed excellent linearity and recovery. nih.gov Chiral HPLC analysis has also been utilized for determining the absolute configuration of related compounds after derivatization. nih.gov

Table 2: High-Performance Liquid Chromatography Parameters for Related Compounds
ParameterValueReference
Column RP C18 (ODS), 150 x 4.6 mm, 5 μm nih.gov
Mobile Phase Phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v) nih.gov
Flow Rate 0.7 mL/minute nih.gov
Detection UV at 222 nm nih.gov
Injection Volume 10 μL nih.gov
Temperature Ambient nih.gov

Spectrometric Quantification Methods

Spectrometric methods, particularly when coupled with chromatographic techniques, provide a high degree of specificity and sensitivity for the quantification of this compound.

Detailed Research Findings:

Gas chromatography-mass spectrometry (GC-MS) is a highly recommended method for identifying this compound, especially in complex matrices. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that can be used for its identification and quantification. nih.govrsc.org The Human Metabolome Database provides predicted GC-MS spectra for this compound. hmdb.ca

High-resolution mass spectrometry (HRMS) is another powerful tool for validating the molecular weight and elemental composition of the compound with high accuracy. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is also used for the structural characterization of this compound and related compounds, which is a prerequisite for developing accurate quantification methods. ontosight.aipnas.org

Method Validation and Quality Control in Analytical Research

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. It involves establishing key performance characteristics to demonstrate that the method is reliable, reproducible, and accurate.

Detailed Research Findings:

According to the International Conference on Harmonization (ICH) guidelines, key validation parameters include linearity, range, accuracy, precision, system suitability, and robustness. rjptonline.org

Linearity and Range: This is demonstrated by preparing standard solutions at different concentrations and showing that the response of the instrument is proportional to the concentration of the analyte over a specified range. For instance, a GC method for ibuprofen and paracetamol showed linearity over a concentration range of 0.25-1.75 mg/mL. rjptonline.org

Accuracy: This is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. The accuracy of the GC method for ibuprofen and paracetamol was found to be within the acceptance limit of 98–102%. rjptonline.org

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The %RSD for the aforementioned GC method did not exceed 2%. rjptonline.org

System Suitability: This is performed to ensure that the analytical system is performing correctly at the time of analysis.

Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality control samples are typically analyzed alongside unknown samples to monitor the performance of the analytical method and ensure the validity of the results.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatives with Enhanced Activities

A primary focus of future research will be the rational design and synthesis of novel derivatives of N-(2-methylpropyl)acetamide. The core structure, featuring an isobutyl group attached to an acetamide (B32628) backbone, provides a versatile scaffold for chemical modification. ontosight.airesearchgate.net By introducing various functional groups and modifying the alkyl chain, researchers can systematically explore the structure-activity relationships (SAR) to develop compounds with enhanced or specific biological activities.

Studies on similar acetamide structures have demonstrated that even minor chemical modifications can significantly impact their biological profiles, including potential anti-inflammatory, analgesic, or antimicrobial effects. ontosight.airesearchgate.net For instance, the synthesis of hybrid molecules, such as a benzyl (B1604629) tetrazole-N-isobutyl acetamide, has yielded compounds with promising antidiabetic and anti-inflammatory properties, confirmed through both in vitro testing and in silico molecular docking studies. benthamdirect.com Future work could involve creating libraries of this compound derivatives and screening them for a wide range of biological activities. The synthesis of these new chemical entities may involve established methods like the reaction of 2-methylpropylamine with various acetylating agents. ontosight.airesearchgate.net

Table 1: Examples of Synthesized Acetamide Derivatives and Their Potential

Derivative ClassSynthetic ApproachPotential Enhanced Activities
Tetrazole HybridsCoupling of N-isobutyl acetamide moiety with a tetrazole ring.Antidiabetic, Anti-inflammatory benthamdirect.com
Phenylacetamide AnalogsModification of the phenyl ring in related acetamide structures.Antioxidant, Anti-inflammatory semanticscholar.org
Chloroacetamide VariantsIntroduction of a chlorine atom to the acetamide backbone.Intermediate for pharmaceuticals and agrochemicals cymitquimica.com
PeptidomimeticsIncorporation of the this compound structure into peptide-like oligomers.Modulation of protein function (e.g., P-glycoprotein) mdpi.com

Integration of Artificial Intelligence and Machine Learning in Acetamide Derivative Discovery

The traditional process of drug discovery is often lengthy and costly. mdpi.comresearcher.life Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. benthamdirect.comresearcher.life In the context of this compound, AI and ML can be employed in several ways.

Generative AI models can design novel derivatives from scratch, exploring a vast chemical space to identify candidates with desirable properties. researcher.life Machine learning algorithms can analyze large datasets from high-throughput screening to build predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET). nist.gov This in silico prediction allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. benthamdirect.com

Investigation into Environmental Fate and Degradation Mechanisms of Acetamides

As with any chemical compound intended for broader application, understanding the environmental fate of this compound and related acetamides is crucial. Many acetamide-based compounds are used in agriculture as pesticides, and their environmental behavior has been a subject of study. ontosight.aiu-tokyo.ac.jpnih.gov

Future research should focus on the specific degradation pathways of this compound in various environmental compartments, such as soil and water. Studies on other acetamides have shown that microbial degradation can be a significant factor in their environmental persistence. Investigations into the microorganisms capable of breaking down this compound and the enzymatic pathways involved would be highly valuable.

Moreover, the enantioselective degradation of chiral acetamides has been observed, where different stereoisomers break down at different rates. ontosight.ainih.gov Although this compound itself is not chiral, this highlights the nuanced interactions between acetamides and the environment that warrant further investigation. Understanding these degradation mechanisms is essential for assessing the potential environmental impact and ensuring the sustainable use of any new derivatives. Some amides are known to be growth restrictive and are used in herbicides.

Advanced Mechanistic Studies on Molecular and Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is fundamental to their development as therapeutic agents or biochemical tools. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.

In silico molecular docking studies can predict the binding modes and affinities of acetamide derivatives with specific protein targets. researchgate.netsemanticscholar.org These computational approaches can provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the biological activity. researchgate.net For example, docking studies have been used to evaluate the interaction of compounds containing the N-(2-methylpropyl) acetamide moiety with proteins relevant to COVID-19. semanticscholar.org

Experimental techniques such as X-ray crystallography can provide high-resolution structural information of these derivatives bound to their targets. Spectroscopic methods, combined with computational chemistry approaches like Density Functional Theory (DFT), can offer insights into the electronic properties and reactivity of these molecules, which are crucial for understanding their biological function. researchgate.netbenthamdirect.com Studies integrating transcriptomics and metabolomics have also shown correlations between this compound and changes in gene expression and metabolite levels in biological systems, suggesting complex interactions that require further exploration. mdpi.com

Potential for this compound as a Precursor for Bioactive Compounds

This compound can serve as a valuable chemical intermediate or synthon for the creation of more complex and potentially bioactive molecules. ontosight.ai Its structure contains a reactive amide group and an isobutyl moiety that can be functionalized through various organic reactions.

For example, the chlorine-containing derivative, 2-chloro-N-(2-methylpropyl)acetamide, is noted for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of the chlorine atom. cymitquimica.com The synthesis of N-Acetyl-N-(2-methylpropyl)acetamide, a related derivative, is achieved through the reaction of 2-methylpropylamine with an acetylating agent, a common method for producing acetamide derivatives that can be further modified. ontosight.ai

Future research can focus on developing novel synthetic methodologies that use this compound as a starting material. This could involve its use in multi-component reactions or as a building block in the assembly of larger, more intricate molecular architectures with specific therapeutic or industrial applications. nih.gov The versatility of the acetamide scaffold suggests a broad potential for this compound as a precursor in the synthesis of a new generation of bioactive compounds.

Q & A

Q. What analytical methods are recommended for identifying N-(2-Methylpropyl)acetamide in complex matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) for separation. Retention indices (RI) for N-substituted acetamides on non-polar columns range between 1,200–1,400 under isothermal conditions at 120–160°C . Confirm identity via:
  • EI-MS fragmentation patterns : Primary ions at m/z 115 (molecular ion) and m/z 72 (CH3CONH+ fragment) .
  • Cross-validation : Pair GC-MS with LC-MS/MS (positive-ion mode, [M+H]+ = 116.1) to resolve co-eluting isomers .
    Table 1 : Key GC-MS parameters from HMDB data :
Column TypeTemperature ProgramKey Fragments (m/z)
DB-5120°C → 280°C @ 10°C/min115, 72, 58

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : Adopt a two-step protocol:

Acylation : React 2-methylpropylamine with acetyl chloride in dry dichloromethane at 0–5°C under nitrogen.

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by:
  • Introducing electron-withdrawing groups (e.g., -Cl) to the acetamide backbone to modulate lipophilicity (logP) .
  • Replacing the 2-methylpropyl group with heterocycles (e.g., thiophene) to improve target binding, as seen in analogs like N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide (IC50 = 12 µM vs. bacterial enzymes) .
    Case Study : Fluorinated analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) show enhanced antibacterial activity due to increased membrane permeability .

Q. How to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in GC-MS retention indices (e.g., RI = 1,250 vs. 1,300) may arise from column aging or temperature gradients. Mitigate by:

Standardization : Use n-alkane calibration for RI normalization .

Orthogonal Validation : Compare with ¹³C NMR (carbonyl C=O at δ 170 ppm) and FT-IR (amide I band at ~1,650 cm⁻¹) .
Example : HMDB data shows experimental RI = 1,280 vs. predicted RI = 1,310; reconcile via replicate runs under identical conditions .

Q. What experimental designs are optimal for studying this compound’s role as a biomarker?

  • Methodological Answer : For detecting trace amounts in biological fluids (e.g., serum):
  • Extraction : Use solid-phase extraction (C18 cartridges) with methanol elution.
  • Quantitation : Deploy LC-MS/MS in MRM mode (transition 116.1 → 72.1) with deuterated internal standards (e.g., d3-acetamide) to correct matrix effects .
    Validation : Achieve LOD < 0.1 ng/mL via spike-recovery assays (RSD < 10%) in human serum .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Methodological Answer : Reported water solubility ranges (0.5–1.2 mg/mL) reflect differences in:
  • Temperature : Solubility decreases by ~15% at 25°C vs. 37°C due to entropy-driven phase separation .
  • Ionic Strength : High-salt buffers (e.g., PBS) reduce solubility via salting-out effects (logS drops by 0.3 units in 1M NaCl) .
    Resolution : Standardize measurements at 25°C in deionized water using shake-flask method (OECD Guideline 105) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.